N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with chlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and methylphenyl substituents. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group.
Preparation of Triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, methylating agents, bases, and acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Pharmacology: It has been studied for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share a similar sulfonamide group and have shown antiviral activity.
1,2,4-Triazoles: Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity.
1,3,5-Oxadiazoles: These derivatives have been studied for their antitubercular activity.
Uniqueness
N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide is unique due to its specific combination of substituents and the triazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C19H18ClN5O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-3-5-14(6-4-12)17-11-16(13-7-9-15(20)10-8-13)21-19-22-18(23-25(17)19)24-28(2,26)27/h3-11,17H,1-2H3,(H2,21,22,23,24) |
InChI Key |
FMOKTWFFFMQLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NS(=O)(=O)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.